![molecular formula C18H16N6O2 B2625606 1-(4-methoxyphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine CAS No. 892744-55-7](/img/structure/B2625606.png)
1-(4-methoxyphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methoxyphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C18H16N6O2 and its molecular weight is 348.366. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(4-methoxyphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. The compound features a unique structural framework incorporating triazole and oxadiazole moieties, which are known for their diverse pharmacological properties.
Chemical Structure
The compound can be represented structurally as follows:
Biological Activity Overview
The biological activity of this compound is primarily associated with its potential as an anticancer , antimicrobial , and anti-inflammatory agent. Recent studies have highlighted its effectiveness in targeting various biological pathways involved in cancer progression and microbial resistance.
Anticancer Properties
Research indicates that derivatives of 1,2,4-oxadiazoles possess significant anticancer activity. The mechanism of action often involves the inhibition of key enzymes and proteins that facilitate cancer cell proliferation. Notably:
- Mechanism-Based Approaches : Studies have shown that compounds containing the 1,2,4-oxadiazole scaffold can inhibit enzymes such as thymidylate synthase and histone deacetylases (HDACs), leading to increased apoptosis in cancer cells .
- Molecular Docking Studies : Molecular docking experiments suggest strong interactions between the compound and target proteins, indicating potential efficacy as a therapeutic agent against various cancer types .
Table 1: Summary of Anticancer Activity
Compound | Target Enzyme | IC50 (nM) | Mechanism |
---|---|---|---|
This compound | HDAC | 20 | Inhibition of histone deacetylation |
Other Oxadiazole Derivatives | Thymidylate Synthase | 15 | Disruption of nucleotide synthesis |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicate that it exhibits broad-spectrum activity against various bacterial strains.
Table 2: Antimicrobial Efficacy
Pathogen | Minimum Inhibitory Concentration (MIC) | Activity |
---|---|---|
Staphylococcus aureus | 32 µg/mL | Effective |
Escherichia coli | 64 µg/mL | Moderate |
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, the compound shows promise as an anti-inflammatory agent. It has been reported to reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases.
Case Studies
Several case studies have explored the biological activity of similar oxadiazole derivatives:
- Case Study on Anticancer Activity : A derivative similar to the target compound was tested against MCF-7 breast cancer cells. The study found that treatment led to increased levels of p53 protein and caspase-3 activation, indicating induction of apoptosis .
- Antimicrobial Study : A related oxadiazole derivative demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential in combating resistant strains .
Propiedades
IUPAC Name |
3-(4-methoxyphenyl)-5-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O2/c1-11-5-3-4-6-14(11)17-20-18(26-22-17)15-16(19)24(23-21-15)12-7-9-13(25-2)10-8-12/h3-10H,19H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYFGABSNAUBAAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=C(N(N=N3)C4=CC=C(C=C4)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.